2-phenyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide
Description
The compound 2-phenyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide is a triazolopyridazine derivative characterized by a pyridin-2-yl substituent at position 3 of the triazolo ring and a phenylacetamide group attached to the para-position of the central phenyl ring. The triazolopyridazine core is a critical pharmacophore, as seen in related compounds with demonstrated antitumor activity .
Properties
IUPAC Name |
2-phenyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O/c31-23(16-17-6-2-1-3-7-17)26-19-11-9-18(10-12-19)20-13-14-22-27-28-24(30(22)29-20)21-8-4-5-15-25-21/h1-15H,16H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZCIBAXRUCOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CC=N5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide typically involves multiple steps. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This reaction leads to the formation of the triazolo ring on the thiadiazole structure. The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-phenyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-phenyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural analogs and their biological activities:
Functional and Pharmacological Differences
C1632’s methyl group is associated with robust Lin28 inhibition, reducing cancer stem cell (CSC) viability by restoring let-7 miRNA function .
In contrast, 891117-12-7’s 4-ethoxyphenyl group introduces an electron-donating substituent, which could modulate pharmacokinetics . C1632’s N-methylation likely reduces metabolic degradation, enhancing bioavailability .
Mechanistic Insights: C1632 and analogs primarily act by disrupting Lin28’s RNA-binding activity, promoting differentiation of CSCs and suppressing PD-L1-mediated immune evasion .
Biological Activity
The compound 2-phenyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide represents a novel class of triazolo-pyridazine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and therapeutic potential.
Biological Activity Overview
Research indicates that This compound exhibits significant biological activities across various assays:
- Antitumor Activity : Preliminary studies have shown that this compound possesses potent antiproliferative effects against several cancer cell lines. For instance, it demonstrated IC50 values in the micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
- Kinase Inhibition : The compound has been identified as a potential inhibitor of c-Met kinase, which is implicated in tumor growth and metastasis. Inhibition assays revealed an IC50 value of approximately 48 nM, indicating strong binding affinity to the target kinase.
- Anti-inflammatory Properties : In vitro assays suggest that this compound may also modulate inflammatory pathways, potentially through inhibition of the p38 MAPK pathway, which is critical in inflammatory responses.
Case Studies and Experimental Data
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor Activity | A549 | 0.83 ± 0.07 | c-Met kinase inhibition |
| Antitumor Activity | MCF-7 | 0.15 ± 0.08 | Induction of apoptosis |
| Antitumor Activity | HeLa | 2.85 ± 0.74 | Cell cycle arrest |
| Anti-inflammatory Activity | RAW264.7 | Not specified | p38 MAPK pathway inhibition |
Mechanistic Insights
The mechanism by which This compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells as evidenced by increased Annexin V staining.
- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with this compound leads to G0/G1 phase arrest in sensitive cell lines.
- Kinase Pathway Modulation : By inhibiting c-Met kinase activity, the compound disrupts downstream signaling pathways that promote cell proliferation and survival.
Q & A
Q. What are the typical synthetic routes and critical optimization parameters for this compound?
The synthesis involves multi-step reactions starting with the preparation of pyridazine and triazolo intermediates, followed by coupling with the acetamide moiety. Key steps include:
- Cyclization : Formation of the triazolo[4,3-b]pyridazine core using hydrazine derivatives and aldehydes under reflux conditions (e.g., ethanol, 80°C) .
- Coupling : Sulfanyl or thioacetamide group introduction via nucleophilic substitution, often requiring bases like NaH or K₂CO₃ in DMF .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Critical parameters : - Temperature control (60–100°C) to avoid side reactions.
- Solvent selection (e.g., DMF for polar intermediates, toluene for non-polar steps).
- Catalyst optimization (e.g., Pd catalysts for cross-coupling) .
Q. Which analytical techniques are recommended for characterizing this compound?
- HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and stability .
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm structural integrity, focusing on pyridazine (δ 8.5–9.0 ppm) and triazole (δ 7.8–8.2 ppm) protons .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₅H₂₀N₆O: 420.17) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
-
pH Stability :
pH Range Stability Key Degradation Products 1–3 (acidic) Moderate Hydrolyzed acetamide 7–7.4 (neutral) High None detected 9–11 (basic) Low Oxidized triazole derivatives Conduct kinetic studies in buffered solutions (25–37°C) using HPLC monitoring . -
Thermal Stability : Decomposition observed >150°C (DSC/TGA analysis). Store at –20°C under inert gas .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Byproducts :
- Unreacted pyridazine intermediates (mitigate via excess coupling reagents).
- Oxidized sulfanyl groups (use antioxidants like BHT).
- Purification Strategies :
- Flash chromatography (silica gel, ethyl acetate/hexane gradient).
- Recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can multi-step synthesis yields be optimized while maintaining scalability?
- Stepwise Optimization :
- Intermediate Isolation : Purify intermediates after each step to prevent carryover impurities .
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂ for Suzuki couplings; optimize ligand ratios .
- Solvent Recycling : Recover DMF via distillation to reduce costs .
- Case Study : A 3-step route achieved 62% overall yield by replacing THF with DMF in the coupling step .
Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved?
- Methodological Cross-Validation :
- Replicate assays under standardized conditions (e.g., ATP-based kinase assays vs. cell viability tests) .
- Control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Use orthogonal techniques (SPR for binding affinity vs. enzymatic activity assays) .
Q. What computational approaches are suitable for structure-activity relationship (SAR) studies?
- Docking Simulations : Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR, CDK2) to predict binding modes .
- QSAR Modeling : Train models on analog datasets (e.g., triazolopyridazines with IC₅₀ < 1 µM) using descriptors like logP, polar surface area .
Q. Which advanced analytical methods can resolve structural ambiguities in derivatives?
- X-ray Crystallography : Determine absolute configuration of the triazole ring .
- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm regiochemistry .
- LC-MS/MS : Identify trace metabolites in pharmacokinetic studies .
Q. What strategies are effective for pharmacokinetic profiling?
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis .
- In Vivo Studies : Administer orally (10 mg/kg) to Sprague-Dawley rats; measure plasma half-life (t₁/₂ ≈ 4.2 hr) .
Q. How can target identification be approached for this compound?
- Affinity Proteomics : Immobilize the compound on beads for pull-down assays with cell lysates .
- Phage Display : Screen peptide libraries to identify binding motifs .
- CRISPR Screening : Knock out candidate genes in cancer cell lines and assess resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
